molecular formula C9H15NOS B13197315 4-Amino-3-methyl-2-(thiophen-2-yl)butan-2-ol

4-Amino-3-methyl-2-(thiophen-2-yl)butan-2-ol

Cat. No.: B13197315
M. Wt: 185.29 g/mol
InChI Key: JUYRVPCHVJAIPV-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-2-(thiophen-2-yl)butan-2-ol is a chiral secondary alcohol featuring a thiophene ring and an amino group. Its molecular structure (C₉H₁₅NOS, MW: 185.29) includes a branched butan-2-ol backbone with a thiophen-2-yl substituent at position 2, a methyl group at position 3, and an amino group at position 4. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules containing thiophene and amino alcohol moieties, which are often associated with central nervous system activity or enzyme inhibition .

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

4-amino-3-methyl-2-thiophen-2-ylbutan-2-ol

InChI

InChI=1S/C9H15NOS/c1-7(6-10)9(2,11)8-4-3-5-12-8/h3-5,7,11H,6,10H2,1-2H3

InChI Key

JUYRVPCHVJAIPV-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C)(C1=CC=CS1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-2-(thiophen-2-yl)butan-2-ol typically involves the condensation of thiophene derivatives with appropriate amines and alcohols. One common method includes the reaction of thiophene-2-carbaldehyde with a suitable amine and a reducing agent to form the desired product . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as crystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-2-(thiophen-2-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced amine or alcohol derivatives.

    Substitution: Formation of N-alkylated products.

Scientific Research Applications

4-Amino-3-methyl-2-(thiophen-2-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-2-(thiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiophene Ring

  • 4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol (CAS: 1595638-83-7, MW: 199.31): The 5-methyl substitution on the thiophene ring may enhance lipophilicity (higher LogP), improving membrane permeability but possibly reducing aqueous solubility .

Backbone and Functional Group Modifications

  • 2-(Thiophen-2-ylmethylamino)butan-1-ol (CAS: 156543-22-5): The amino group is part of a methylamino side chain at position 1, altering hydrogen-bonding capacity (Topological Polar Surface Area: 60.5 vs. ~50–55 for the target compound). This structural difference may impact bioavailability and metabolic stability .
  • This modification could influence binding affinity in biological targets .

Physicochemical Properties

Compound Molecular Weight LogP Hydrogen Bond Donors Topological PSA Boiling Point Trend*
4-Amino-3-methyl-2-(thiophen-2-yl)butan-2-ol 185.29 ~1.3 2 ~55 Higher than butan-2-ol due to branching
2-(Thiophen-2-ylmethylamino)butan-1-ol 185.29 1.3 2 60.5 Higher than target compound due to linear chain
4-Phenyl-2-butanone (Reference) 148.20 1.8 0 17.1 Lower (ketone vs. alcohol)

*Branching in butan-2-ol derivatives generally reduces boiling points compared to linear isomers (e.g., butan-1-ol) due to decreased surface area for intermolecular interactions .

Biological Activity

4-Amino-3-methyl-2-(thiophen-2-yl)butan-2-ol is a compound featuring a thiophene ring, an amino group, and a hydroxyl group. Its unique structure provides a platform for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C8H13NOSC_8H_{13}NOS, with a molecular weight of 171.26 g/mol. The presence of the thiophene ring contributes to its aromatic properties, while the amino and hydroxyl groups enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC8H13NOS
Molecular Weight171.26 g/mol
IUPAC NameThis compound
InChI KeyLCVSMJXFTDFLCZ-UHFFFAOYSA-N
Canonical SMILESCC(CCN)(C1=CC=CS1)O

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The thiophene ring can inhibit specific kinases involved in cell signaling pathways, which may contribute to its anticancer properties.
  • Receptor Modulation : The amino and hydroxyl groups can form hydrogen bonds with receptors, influencing their activity and leading to various physiological effects.
  • Antimicrobial Activity : Preliminary studies suggest this compound exhibits antimicrobial properties against certain bacterial strains.

Biological Activity

Research indicates that this compound has several notable biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of thiophene compounds possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Recent investigations into thiophene derivatives have highlighted their potential as anticancer agents. For example, compounds exhibiting structural similarities have been shown to induce cytotoxic effects in various cancer cell lines, including:

  • Human cervical carcinoma (HeLa)
  • Colon adenocarcinoma (Caco-2)
  • Lung adenocarcinoma (A549)

The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Study on Anticancer Activity : A study published in PubMed Central evaluated the cytotoxic effects of several thiophene derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against HeLa cells, suggesting significant anticancer potential .
  • Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial efficacy of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results revealed that certain derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

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